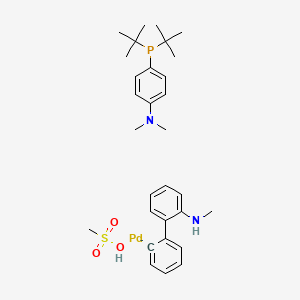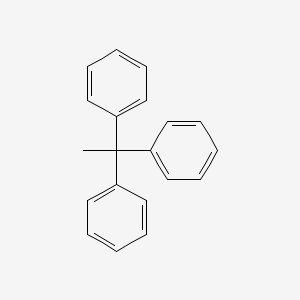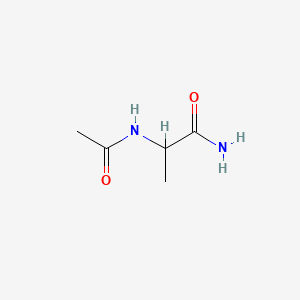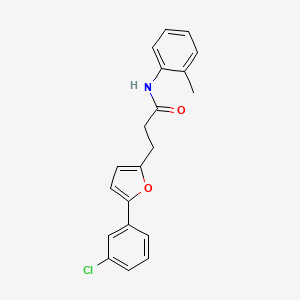
APhos Pd G4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: APhos Pd G4 is synthesized through a series of chemical reactions involving palladium and various organic ligands. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of purification and characterization to ensure high purity and activity .
Industrial Production Methods: In industrial settings, this compound is produced using high-throughput experimentation techniques. ChemBeads, which are chemical-coated glass beads, are often used to improve flowability and chemical uniformity. This method allows for accurate dispensing of sub-milligram amounts of the compound, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: APhos Pd G4 undergoes various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, organic ligands, and bases. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Major Products Formed: The major products formed from these reactions are various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
APhos Pd G4 is widely used in scientific research due to its versatility and efficiency in catalyzing cross-coupling reactions. Some of its applications include:
- Chemistry : Used in the synthesis of complex organic molecules and polymers.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
作用機序
APhos Pd G4 functions as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other electrophiles, enabling their coupling with nucleophiles. The molecular targets and pathways involved include the formation of palladium intermediates that undergo oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds: Some similar compounds to APhos Pd G4 include:
- XPhos Pd G4
- SPhos Pd G4
- RuPhos Pd G4
Uniqueness: this compound is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its versatility and ease of handling make it a preferred choice for both academic and industrial applications .
特性
分子式 |
C30H44N2O3PPdS- |
|---|---|
分子量 |
650.1 g/mol |
IUPAC名 |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C16H28NP.C13H12N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-12H,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChIキー |
VCZFJDZNHVMFMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)

amino]-](/img/structure/B11941077.png)
![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)
![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)

![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)



![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
